Adefovir-d4

描述

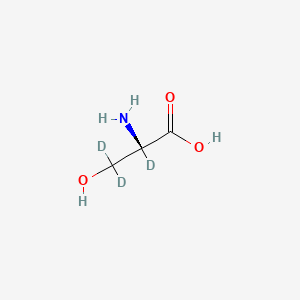

阿德福韦-d4是阿德福韦的一种氘标记类似物,阿德福韦是一种主要用于治疗慢性乙型肝炎的抗病毒药物。该化合物旨在用作气相色谱法或液相色谱-质谱法定量阿德福韦的内标。氘标记有助于在分析过程中区分阿德福韦-d4和阿德福韦 .

作用机制

阿德福韦-d4与阿德福韦一样,是腺苷单磷酸的类似物。它被细胞激酶磷酸化形成阿德福韦二磷酸,通过与天然底物脱氧腺苷三磷酸竞争而抑制乙型肝炎病毒DNA聚合酶。这种抑制阻止了病毒DNA的复制,从而发挥其抗病毒作用 .

类似化合物:

阿德福韦: 母体化合物,用作抗病毒药物。

替诺福韦: 另一种具有类似抗病毒特性的核苷类似物。

恩替卡韦: 用于治疗乙型肝炎的鸟苷类似物

阿德福韦-d4的独特性:

氘标记: 氘原子的掺入使阿德福韦-d4独一无二,允许在分析研究中进行精确的定量和与阿德福韦的区分。

阿德福韦-d4在促进我们对抗病毒疗法的理解和提高制药研究中分析方法的准确性方面发挥着至关重要的作用。其独特的特性和广泛的应用使其成为科学研究中不可或缺的工具。

生化分析

Biochemical Properties

Adefovir-d4, like Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits HBV DNA polymerase . It has an IC50 of 0.7 μM against HBV in the HepG2.2.15 cell line .

Cellular Effects

This compound, through its parent compound Adefovir, exhibits antiviral activity against several viruses, including HBV and herpesviruses . It inhibits cytopathogenicity induced by these viruses . In the HepG2.2.15 cell line, Adefovir has an IC50 of 0.7 μM against HBV .

Molecular Mechanism

This compound, as a prodrug of Adefovir, is converted to Adefovir diphosphate by cellular kinases . Adefovir diphosphate acts as an analogue of deoxyadenosine triphosphate (dATP) and competitively inhibits viral DNA polymerases .

Metabolic Pathways

This compound is a prodrug that is metabolized into Adefovir . This conversion involves intracellular esterases that cleave this compound into Adefovir. Then, Adefovir is phosphorylated by adenylate kinases and transformed into Adefovir diphosphate by nucleoside diphosphate .

Subcellular Localization

As a prodrug, it is likely that this compound is primarily localized in the cytoplasm where it is metabolized into its active form, Adefovir .

准备方法

合成路线和反应条件: 阿德福韦-d4是通过从氘标记前体开始的一系列化学反应合成的。关键步骤包括将氘原子掺入阿德福韦的分子结构中。合成路线通常包括:

氘化: 将氘原子引入前体分子中。

偶联反应: 形成膦酸酯键。

纯化: 使用色谱技术分离和纯化最终产物

工业生产方法: 阿德福韦-d4的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 在受控条件下进行大规模化学反应。

质量控制: 严格测试以确保产品的纯度和一致性。

化学反应分析

反应类型: 阿德福韦-d4经历各种化学反应,包括:

氧化: 将膦酸酯转化为相应的膦酸。

还原: 将硝基还原为胺。

取代: 涉及膦酸基团的亲核取代反应.

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

溶剂: 甲醇、乙醇、二甲基亚砜.

主要产物:

膦酸衍生物: 通过氧化反应形成。

胺类: 由硝基还原而来.

科学研究应用

阿德福韦-d4广泛应用于科学研究,特别是在:

化学: 用作分析化学中定量阿德福韦的内标。

生物学: 研究阿德福韦的代谢途径和药代动力学。

医学: 研究抗病毒疗法的疗效和安全性。

工业: 制药制剂的质量控制和验证

相似化合物的比较

Adefovir: The parent compound, used as an antiviral agent.

Tenofovir: Another nucleotide analog with similar antiviral properties.

Entecavir: A guanosine analog used in the treatment of hepatitis B

Uniqueness of Adefovir-d4:

Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, allowing for precise quantification and differentiation from Adefovir in analytical studies.

This compound plays a crucial role in advancing our understanding of antiviral therapies and improving the accuracy of analytical methods in pharmaceutical research. Its unique properties and wide range of applications make it an invaluable tool in scientific investigations.

属性

IUPAC Name |

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)